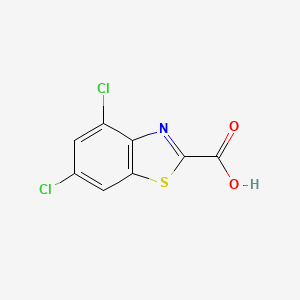
4,6-Dichloro-1,3-benzothiazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-1,3-benzothiazole-2-carboxylic acid is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of chlorine atoms at the 4 and 6 positions of the benzothiazole ring and a carboxylic acid group at the 2 position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Méthodes De Préparation
The synthesis of 4,6-Dichloro-1,3-benzothiazole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions. The reaction typically proceeds as follows:
Cyclization Reaction: 2-aminothiophenol reacts with chloroacetic acid in the presence of a strong acid catalyst, such as hydrochloric acid, to form the benzothiazole ring.
Chlorination: The resulting benzothiazole intermediate is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride to introduce chlorine atoms at the 4 and 6 positions.
Carboxylation: Finally, the chlorinated benzothiazole is carboxylated using carbon dioxide or a carboxylating agent to introduce the carboxylic acid group at the 2 position.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
4,6-Dichloro-1,3-benzothiazole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reaction with an amine in the presence of a base can yield the corresponding amino derivative.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of an acid catalyst to form esters.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,6-Dichloro-1,3-benzothiazole-2-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents. Its derivatives have shown promising activity against bacterial and fungal infections.
Biological Studies: It is used in biological studies to investigate enzyme inhibition and protein-ligand interactions. Its ability to inhibit certain enzymes makes it a valuable tool in drug discovery.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-1,3-benzothiazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
4,6-Dichloro-1,3-benzothiazole-2-carboxylic acid can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Lacks the chlorine atoms and carboxylic acid group, making it less reactive in certain substitution reactions.
6-Chlorobenzothiazole: Contains only one chlorine atom, resulting in different reactivity and biological activity.
2-Mercaptobenzothiazole: Contains a thiol group instead of a carboxylic acid group, making it more suitable for applications in rubber vulcanization.
The unique combination of chlorine atoms and a carboxylic acid group in this compound imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H3Cl2NO2S |
|---|---|
Poids moléculaire |
248.08 g/mol |
Nom IUPAC |
4,6-dichloro-1,3-benzothiazole-2-carboxylic acid |
InChI |
InChI=1S/C8H3Cl2NO2S/c9-3-1-4(10)6-5(2-3)14-7(11-6)8(12)13/h1-2H,(H,12,13) |
Clé InChI |
NNPHKGUOPJTZMW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1SC(=N2)C(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


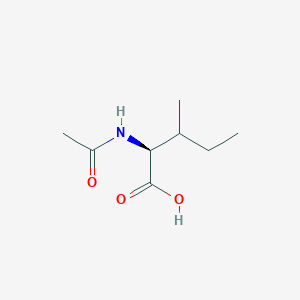


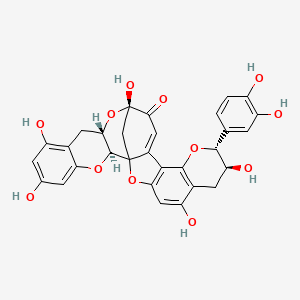

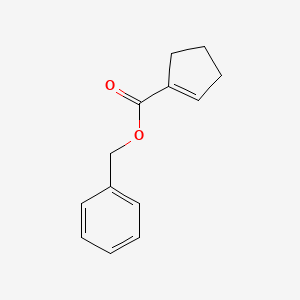
![4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dien-1-yl]benzene-1,2-diol](/img/structure/B12443118.png)


![4,4'-({4-[(4-fluorobenzyl)oxy]phenyl}methanediyl)bis(1,3-diphenyl-1H-pyrazol-5-ol)](/img/structure/B12443151.png)
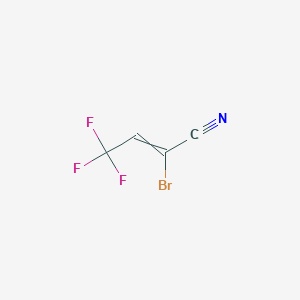
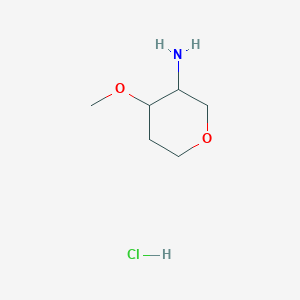

![(3E,6R)-6-[(1R,2R,3aS,3bS,7S,9aR,9bR,11aR)-2,7-dihydroxy-3a,6,6,9b,11a-pentamethyl-8,10-dioxo-1H,2H,3H,3bH,4H,7H,9H,9aH,11H-cyclopenta[a]phenanthren-1-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl acetate](/img/structure/B12443170.png)
